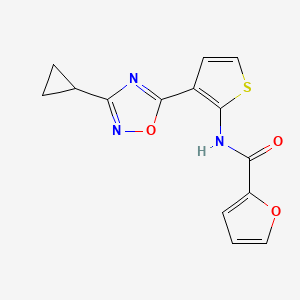
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .作用機序
Target of Action
Similar compounds with a cyclopropyl-1,2,4-oxadiazol structure have been shown to interact with muscarinic receptors .
Mode of Action
It’s worth noting that similar cyclopropyl-1,2,4-oxadiazol derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays .
実験室実験の利点と制限
The advantages of using N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide in lab experiments include its potency, selectivity, and specificity for Janus kinases. This compound has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, and in clinical trials, it has been shown to be well-tolerated and safe. The limitations of using this compound in lab experiments include its cost, the complexity of its synthesis, and the need for specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide and other JAK inhibitors. These include:
1. Developing more potent and selective JAK inhibitors that target specific isoforms of Janus kinases.
2. Investigating the potential of JAK inhibitors in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studying the long-term safety and efficacy of JAK inhibitors in clinical trials.
4. Developing combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases.
5. Investigating the potential of JAK inhibitors in the treatment of other inflammatory conditions, such as cancer and viral infections.
In conclusion, this compound is a potent JAK inhibitor that has shown promise in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research and development of this compound and other JAK inhibitors, which could lead to the development of more effective and safer treatments for autoimmune diseases and other inflammatory conditions.
合成法
The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves several steps, including the preparation of the starting materials, the cyclization of the oxadiazole ring, and the coupling of the thiophene and furan rings. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide has been extensively studied in preclinical models and in clinical trials for the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDPKHKDRDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic Acid](/img/structure/B2899512.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2899514.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
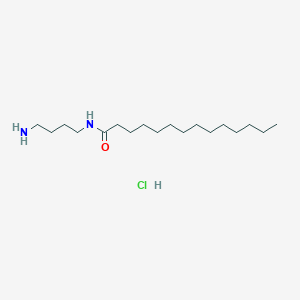

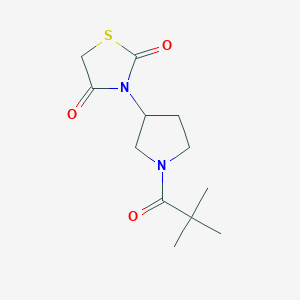
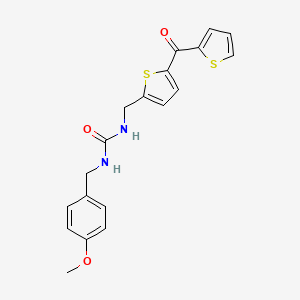
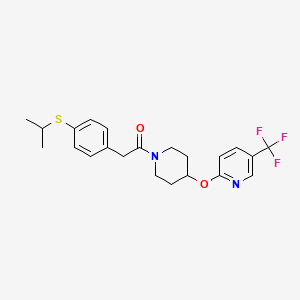

![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)


![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
